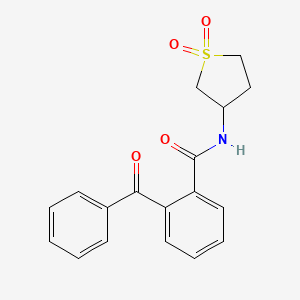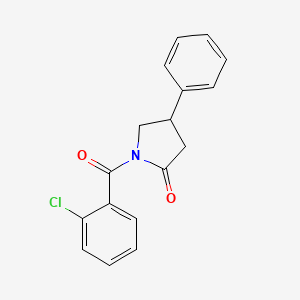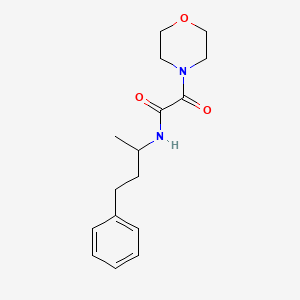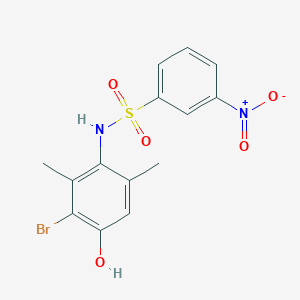![molecular formula C21H26N2O3S B3962388 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3962388.png)
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide
Descripción general
Descripción
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide works by binding to the active site of PTP1B, preventing it from dephosphorylating insulin receptor substrates (IRS) and other signaling molecules. This leads to increased insulin signaling and improved glucose uptake by cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in diabetes and obesity.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to reduce body weight and adiposity in obese mice. In addition, this compound has been shown to reduce inflammation in adipose tissue and liver, which is a common feature of obesity-related metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide in lab experiments is its specificity for PTP1B, which makes it a useful tool for studying the role of this protein in insulin signaling and glucose metabolism. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another area of interest is the investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of other inflammatory diseases. Finally, further studies are needed to determine the long-term safety and efficacy of this compound as a potential therapeutic agent for diabetes and obesity.
Aplicaciones Científicas De Investigación
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is known to negatively regulate insulin signaling, and inhibition of this protein has been shown to improve insulin sensitivity and glucose metabolism. This compound has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new drugs for the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-11-14-23(15-12-17)27(25,26)20-9-5-8-19(16-20)21(24)22-13-10-18-6-3-2-4-7-18/h2-9,16-17H,10-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHTVGXCRWHSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



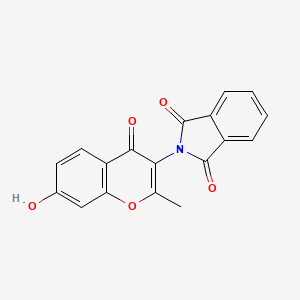

![ethyl 4-[5-(1-azepanyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3962316.png)
![4-bromo-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3962318.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962326.png)
![N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3962328.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)
